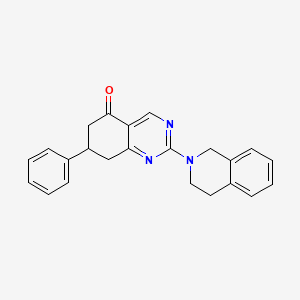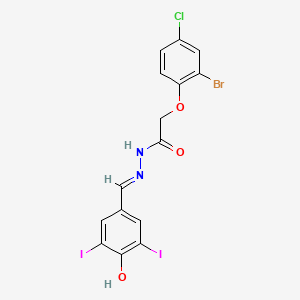![molecular formula C21H29N3O B6058266 3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception. MPEP has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and addiction.
Mecanismo De Acción
MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception. By blocking the activity of the mGluR5 receptor, MPEP is able to modulate these physiological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of the mGluR5 receptor, leading to changes in synaptic plasticity and neuronal activity. MPEP has also been shown to have potential anti-inflammatory effects, as well as potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has a number of advantages for use in lab experiments. The compound is highly selective for the mGluR5 receptor, making it a useful tool for studying the physiological processes that are modulated by this receptor. MPEP is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One potential limitation of MPEP is its relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, MPEP may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on MPEP. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. Further research is needed to determine the efficacy of MPEP in these conditions, as well as the optimal dosing and administration regimens.
Another potential area of research is the development of new compounds that are more selective and potent than MPEP. These compounds could be used to further elucidate the physiological processes that are modulated by the mGluR5 receptor, as well as to develop new therapeutic agents for a variety of conditions.
Conclusion:
In conclusion, 3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine, or MPEP, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has potential therapeutic applications in a variety of neurological and psychiatric disorders. While there are limitations to the use of MPEP in lab experiments, the compound remains a useful tool for studying the physiological processes that are modulated by the mGluR5 receptor. Further research is needed to fully elucidate the potential therapeutic applications of MPEP and to develop new compounds with greater selectivity and potency.
Métodos De Síntesis
MPEP can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. The most common method of synthesis involves the reaction of 2-(2-methylphenyl)ethylamine with 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in the presence of a piperidine catalyst. The resulting product is then purified using a variety of techniques, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential use in scientific research. The compound has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and addiction. MPEP has also been shown to have potential applications in the treatment of chronic pain, anxiety, and depression.
Propiedades
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-17-6-3-4-8-20(17)11-9-18-7-5-13-24(16-18)21(25)12-10-19-14-22-23(2)15-19/h3-4,6,8,14-15,18H,5,7,9-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGYTQHQMRWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)
![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)
![methyl 2-methyl-5-oxo-6-[2-(2-thienyl)ethyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6058209.png)
![2-methoxy-4-[(4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenyl dimethylcarbamate](/img/structure/B6058216.png)
![N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide](/img/structure/B6058219.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)
![3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6058234.png)
![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)
![1-[2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6058254.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)

![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)